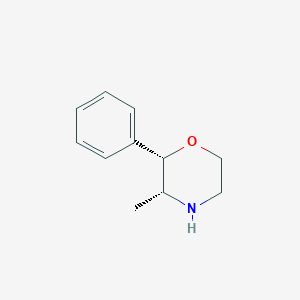

Morpholine, 3-methyl-2-phenyl-, (2S,3R)-

Description

Significance of the Morpholine (B109124) Nucleus in Contemporary Organic Synthesis

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a highly valued scaffold in contemporary organic synthesis and medicinal chemistry. acs.org Its unique physicochemical properties, including good water solubility and metabolic stability, make it a desirable component in the design of pharmaceutical agents. acs.orgresearchgate.net The morpholine moiety is present in numerous FDA-approved drugs, where it can enhance pharmacokinetic properties. nih.govsci-hub.st

In organic synthesis, the morpholine nucleus serves as a versatile building block. Its secondary amine functionality allows for a wide range of chemical transformations, including N-alkylation, N-acylation, and the formation of enamines. oup.comrsc.org The development of catalytic methods for the diastereoselective and enantioselective synthesis of substituted morpholines has further expanded its utility, enabling access to complex chiral molecules. oup.comrsc.orgsemanticscholar.orgrsc.org These advanced synthetic strategies often employ transition-metal catalysis or organocatalysis to achieve high levels of stereocontrol. rsc.orgsemanticscholar.orgrsc.org

The applications of morpholine derivatives extend beyond pharmaceuticals to areas such as agrochemicals and materials science. For instance, certain morpholine derivatives have been investigated for their herbicidal and fungicidal activities. The ability to introduce various substituents onto the morpholine ring allows for the fine-tuning of its biological and material properties.

Stereochemical Implications in Substituted Morpholine Derivatives

The introduction of substituents onto the morpholine ring can create one or more stereocenters, leading to the existence of stereoisomers in the form of enantiomers and diastereomers. The spatial arrangement of these substituents has a profound impact on the biological activity and physical properties of the resulting molecule. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. researchgate.net

The synthesis of stereochemically pure morpholine derivatives is, therefore, a critical aspect of modern organic chemistry. sci-hub.stbanglajol.info Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possible stereoisomers. acs.orgoup.comrsc.org This is often achieved by controlling the reaction conditions, such as temperature, solvent, and catalyst, to favor the formation of the thermodynamically or kinetically preferred product.

Furthermore, enantioselective synthesis focuses on producing a single enantiomer. This can be accomplished using chiral starting materials, chiral reagents, or, more elegantly, through asymmetric catalysis. semanticscholar.orgrsc.org Chiral catalysts, often complexed with transition metals, can create a chiral environment that directs the reaction to form one enantiomer preferentially. The development of such catalytic systems for the synthesis of substituted morpholines is an active area of research. rsc.orgsemanticscholar.orgrsc.org

Overview of (2S,3R)-3-methyl-2-phenylmorpholine within Chiral Morpholine Chemistry

The compound 3-methyl-2-phenylmorpholine, also known as phenmetrazine, possesses two chiral centers at the C2 and C3 positions of the morpholine ring. This gives rise to two pairs of enantiomers: the cis-isomers, (2S,3S) and (2R,3R), and the trans-isomers, (2S,3R) and (2R,3S). The specific stereoisomer of interest here is (2S,3R)-3-methyl-2-phenylmorpholine, which belongs to the trans-diastereomeric pair.

While the pharmacological properties of racemic phenmetrazine and its various derivatives have been studied, detailed research specifically focusing on the application of the enantiomerically pure (2S,3R) isomer in chiral synthesis is limited in widely accessible scientific literature. wikipedia.orggoogle.comwikipedia.org In the broader context of chiral morpholine chemistry, single-enantiomer morpholine derivatives can serve as valuable chiral building blocks or chiral auxiliaries. researchgate.netnih.gov A chiral auxiliary is a temporary chiral handle that is attached to a substrate to direct a subsequent stereoselective transformation, after which it is removed. researchgate.net

The potential of (2S,3R)-3-methyl-2-phenylmorpholine as a chiral building block lies in its pre-defined stereochemistry, which can be transferred to a new, more complex molecule. For instance, it could be incorporated into a larger molecular framework where the specific spatial arrangement of the methyl and phenyl groups is crucial for the target molecule's function. The synthesis of enantiomerically pure 2,3-disubstituted morpholines like the (2S,3R) isomer typically requires sophisticated asymmetric synthesis strategies. sci-hub.stnih.gov These may involve the use of chiral catalysts or starting from enantiomerically pure precursors. nih.govnih.gov

The table below summarizes the key attributes of the stereoisomers of 3-methyl-2-phenylmorpholine.

| Stereoisomer Configuration | Diastereomer | Relationship |

| (2S,3R) | trans | Enantiomer of (2R,3S) |

| (2R,3S) | trans | Enantiomer of (2S,3R) |

| (2S,3S) | cis | Enantiomer of (2R,3R) |

| (2R,3R) | cis | Enantiomer of (2S,3S) |

Further research into the specific applications of (2S,3R)-3-methyl-2-phenylmorpholine in asymmetric synthesis would be beneficial to fully elucidate its role and potential within the field of chiral morpholine chemistry.

Structure

3D Structure

Properties

CAS No. |

497180-75-3 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(2S,3R)-3-methyl-2-phenylmorpholine |

InChI |

InChI=1S/C11H15NO/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1 |

InChI Key |

OOBHFESNSZDWIU-MWLCHTKSSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](OCCN1)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(OCCN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Stereochemical Control and Resolution Strategies in Morpholine Synthesis

Diastereoselection and Enantioselection in Reactions Forming Morpholine (B109124) Frameworks

Achieving the desired (2S,3R) stereochemistry requires simultaneous control of both relative (trans) and absolute (2S, 3R) stereochemistry. Key strategies involve forming the morpholine ring from precursors where the stereocenters are set in a predictable manner.

One powerful method for establishing stereocenters is the Sharpless asymmetric epoxidation, which can create chiral epoxides from prochiral allyl alcohols with high enantioselectivity. nih.gov These chiral epoxides serve as versatile building blocks. For instance, a suitably substituted chiral epoxy alcohol can be reacted with an amine, followed by ring closure, to form the morpholine framework. The stereochemistry of the epoxide directly translates to the stereochemistry of the final product.

Alternatively, diastereoselectivity can be controlled during the ring-forming step itself. Studies on 2,3-disubstituted morpholines have shown that the choice of reaction conditions is critical. nih.gov For example, the condensation of an N-functionalized imine with a silylketene acetal (B89532) derived from a lactone can produce different diastereomers depending on the catalyst. nih.gov An acid-catalyzed condensation typically favors the formation of the trans product (R,S), which corresponds to the desired stereochemical relationship in (2S,3R)-3-methyl-2-phenylmorpholine. nih.gov In contrast, basic conditions often lead to the cis isomer (R,R). nih.gov This highlights a direct method for influencing the diastereomeric outcome by tuning the reaction's catalytic system.

Kinetic resolution of racemic morpholines or their precursors is another viable path. ethz.ch This involves using a chiral reagent or catalyst that reacts faster with one enantiomer of the racemate, allowing for the separation of the unreacted, enantioenriched enantiomer. ethz.ch For example, chiral hydroxamic acids have been developed as enantioselective acylating agents for the kinetic resolution of chiral saturated N-heterocycles, including morpholines. ethz.ch

Application of Chiral Auxiliaries for Stereocontrol

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org This strategy is widely used to convert a prochiral substrate into a chiral product with a high degree of diastereoselectivity. In the context of morpholine synthesis, an auxiliary can be attached to a precursor, guide the formation of the chiral centers, and then be removed to yield the enantiopure morpholine. nih.govnumberanalytics.com

Dynamic Kinetic Resolution (DKR) for α-bromoacid Derivatives

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single, enantiopure product. wikipedia.org This process combines the rapid, continuous racemization of the starting material with a highly selective, irreversible kinetic resolution. wikipedia.org For a DKR to be efficient, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer.

This method is particularly applicable to the synthesis of morpholinones, which are direct precursors to morpholines. A plausible DKR strategy for a precursor to (2S,3R)-3-methyl-2-phenylmorpholine could involve an α-bromoacid derivative. In this scenario, a racemic α-bromo-β-hydroxy acid derivative would be subjected to conditions that allow for epimerization at the α-carbon. In the presence of a chiral auxiliary or catalyst, a nucleophile (such as an amino alcohol precursor) would selectively attack one enantiomer, leading to ring closure. Research into chiral imidazolidinone auxiliaries for the DKR of bromides into amines has shown that stereocontrol arises from specific interactions, such as hydrogen bonding between the incoming amine and a carbonyl on the auxiliary, which directs the nucleophilic attack. nih.gov This approach allows for the conversion of the entire racemic starting material into a single diastereomer of the resulting morpholinone.

Dynamic Thermodynamic Resolution (DTR) Approaches

Dynamic thermodynamic resolution (DTR) operates on a different principle than DKR. In DTR, a mixture of diastereomers is allowed to equilibrate under conditions where they can interconvert. The desired product is the thermodynamically most stable diastereomer, which is then separated from the equilibrium, often through selective crystallization. This process drives the equilibrium towards the formation of more of the desired product, potentially exceeding the 50% yield limit of classical resolution. This is closely related to Crystallization-Induced Dynamic Resolution.

Crystallization-Induced Dynamic Resolution (CIDR)

Crystallization-Induced Dynamic Resolution (CIDR) is a specific and powerful form of DTR where the racemization of the substrate in solution is coupled with the selective crystallization of one diastereomer. digitellinc.com The low solubility of one diastereomeric salt causes it to precipitate, shifting the equilibrium in the solution to continuously produce more of that diastereomer until a high yield of a single stereoisomer is achieved. digitellinc.comsemanticscholar.org

Recent advancements have introduced light-driven CIDR methods for resolving racemic amines, which are key intermediates in many morpholine syntheses. nih.gov This technique uses a photoredox catalyst to achieve racemization under mild conditions that are compatible with the crystallization process. digitellinc.comnih.gov A racemic amine precursor to the target morpholine could be mixed with a commercially available chiral resolving acid (like tartaric acid or mandelic acid) in a suitable solvent. nih.gov Under irradiation and in the presence of the catalyst system, the amine racemizes in the solution phase while the less soluble diastereomeric salt of the desired (S)-amine enantiomer selectively crystallizes. nih.gov This one-pot operation can provide high yields and high enantiomeric excess. nih.gov The practicality of CIDR has been demonstrated in industrial settings, where it has been used to increase the yield of complex, axially chiral active pharmaceutical ingredients from 37% (via classical resolution) to 87%. semanticscholar.org

Influence of Substituent Stereorelationship on Diastereoselectivity (e.g., at C-2 and C-3 of Morpholine)

The relative stereochemistry between substituents at the C-2 and C-3 positions—whether they are cis or trans to each other—is a critical factor determined during the key bond-forming steps of the synthesis. Achieving the desired trans-(2S,3R) configuration requires a synthetic route that strongly favors this diastereomer over the cis-(2S,3S) alternative.

As previously mentioned, the choice of catalyst can directly invert the stereochemical outcome. nih.gov Research on the synthesis of 2,3-disubstituted morpholine-2-carboxylic esters demonstrated that Lewis acid-catalyzed condensation reactions tend to produce trans products. nih.gov Conversely, using basic conditions for the condensation step predominantly yields the cis diastereomer. nih.gov This switch is attributed to different transition state geometries under acidic versus basic conditions. For the synthesis of (2S,3R)-3-methyl-2-phenylmorpholine, a strategy employing acid-catalyzed cyclization would be predicted to favor the desired trans arrangement of the phenyl and methyl groups. The rationale is often based on minimizing steric hindrance in the transition state, where bulky substituents prefer to adopt an anti-periplanar or pseudo-equatorial arrangement.

Optimization of Reaction Conditions for Enhanced Enantiomeric and Diastereomeric Excess

Maximizing the yield of the target (2S,3R) isomer requires careful optimization of multiple reaction parameters. The diastereomeric excess (d.e.) and enantiomeric excess (e.e.) are highly sensitive to the reaction environment. Key factors that can be tuned include the solvent, temperature, catalyst, and the nature of the reactants and leaving groups.

Lowering the reaction temperature often increases selectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy. researchgate.net The choice of solvent can influence reaction rates and the stability of transition states, thereby affecting stereoselectivity. Furthermore, the structure of the reactants themselves plays a crucial role. For example, in a DKR process involving an α-halo acid derivative, changing the leaving group from bromide to iodide has been shown to dramatically increase the diastereomeric excess from 88% to nearly 100% in certain systems. nih.gov This is attributed to stronger electrostatic interactions in the transition state involving the larger, more polarizable iodide ion. nih.gov

The following table summarizes key parameters and their potential impact on stereochemical outcomes in morpholine synthesis.

| Parameter | Influence on Stereoselectivity | Example/Rationale |

| Catalyst | Can invert diastereoselectivity. | Acidic catalysts may favor trans products, while basic catalysts favor cis products in certain condensation reactions. nih.gov |

| Temperature | Lower temperatures generally increase d.e. and e.e. | Reduces thermal energy, amplifying the energy difference between competing transition states. researchgate.net |

| Solvent | Affects solubility, reaction rates, and transition state stability. | Polar vs. nonpolar solvents can alter the course of a reaction, especially in resolution techniques like CIDR. |

| Leaving Group | Can significantly alter diastereomeric excess. | Changing from Br to I in a substrate for DKR increased d.e. from 88% to 100% due to enhanced electrostatic interactions. nih.gov |

| Chiral Auxiliary | Structure of the auxiliary dictates the facial selectivity of the reaction. | A well-designed auxiliary creates a highly ordered transition state that blocks one reaction pathway. nih.gov |

By systematically adjusting these conditions, chemists can optimize a synthetic route to produce Morpholine, 3-methyl-2-phenyl-, (2S,3R)- with the high degree of stereochemical purity required for its intended applications.

Mechanistic Investigations of Reactions Involving 2s,3r 3 Methyl 2 Phenylmorpholine and Its Derivatives

Computational Elucidation of Reaction Pathways and Transition States in Morpholine-Catalyzed Processes

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in exploring the mechanistic landscape of reactions involving 3-methyl-2-phenylmorpholine. researchgate.net Such studies offer insights into the energetics and structural dynamics of reaction pathways, which are crucial for understanding catalysis.

The formation of different stereoisomers in reactions catalyzed by chiral molecules like (2S,3R)-3-methyl-2-phenylmorpholine is dictated by the energy profiles of the competing reaction pathways. The relative heights of the activation barriers for the transition states leading to each stereoisomer determine the stereoselectivity of the reaction.

While specific energy profiles for catalytic cycles directly involving (2S,3R)-3-methyl-2-phenylmorpholine are not extensively documented in the public domain, theoretical studies on related systems provide a framework for understanding these processes. For instance, in cycloaddition reactions, the formation of different stereoisomeric products is rationalized by comparing the activation energies of the corresponding transition states. genecards.org

A recent quantum computational study on 3-methyl-2-phenylmorpholine utilized DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set to analyze the molecule's properties. researchgate.netresearcher.life This level of theory is suitable for calculating the potential energy surface and identifying transition states, which are essential for determining activation barriers. The stability of the molecule, influenced by hyperconjugative interactions and charge delocalization, has been analyzed using Natural Bond Orbital (NBO) analysis. researchgate.netresearcher.life These intrinsic electronic properties are foundational to the molecule's behavior and the energy landscapes of the reactions it participates in.

Table 1: Theoretical Parameters for 3-methyl-2-phenylmorpholine

| Computational Method | Basis Set | Key Findings | Reference |

| Density Functional Theory (DFT) | 6-311++G(d,p) | Analysis of reactivity, stability, and charge transfer. | researchgate.net |

| Natural Bond Orbital (NBO) | 6-311++G(d,p) | Investigation of hyperconjugative interactions and charge delocalization. | researchgate.netresearcher.life |

| Time-Dependent DFT (TD-DFT) | Not Specified | Examination of electrical and optical properties. | researcher.life |

For reactions involving morpholine (B109124) derivatives, the rate-determining step can vary depending on the specific transformation. In complex formation, for example, the particle-diffusion of ions in a gel phase can be the RDS. dss.go.th In the context of catalytic cycloadditions, the formation of the new chemical bonds often constitutes the highest energy barrier. Computational studies can pinpoint the RDS by mapping the entire energy profile of the catalytic cycle and identifying the highest energy transition state. While specific data for (2S,3R)-3-methyl-2-phenylmorpholine is limited, the methodologies are well-established in the field. genecards.orgsobereva.com

Analysis of Non-Covalent Interactions and Steric Effects

Non-covalent interactions (NCIs) and steric effects play a crucial role in determining the structure, stability, and reactivity of molecules and are particularly important in catalysis for controlling stereoselectivity.

Recent computational analyses of 3-methyl-2-phenylmorpholine have employed techniques like the quantum theory of atoms in molecules (QTAIM), the noncovalent interaction (NCI) index, and the electron localization function (ELF) to investigate these subtle forces. researchgate.net These methods allow for the visualization and quantification of weak interactions such as hydrogen bonds and van der Waals forces, which can significantly influence the preferred geometry of transition states. researchgate.net

Steric effects, arising from the spatial arrangement of atoms, are also critical. In cis-3-methyl-2-phenylmorpholine, the relative orientation of the methyl and phenyl groups influences the molecule's conformation and its interactions with other reactants. cdnsciencepub.com The steric hindrance imposed by these substituents can direct the approach of a substrate, thereby influencing the stereochemical outcome of a reaction. cdnsciencepub.commenofia.edu.eg The synthesis of various phenmetrazine analogs has shown that the formation of the more stable trans-isomer is often favored, highlighting the importance of steric considerations. nih.gov

Table 2: Methods for Analyzing Non-Covalent Interactions and Steric Effects

| Analysis Method | Information Gained | Relevance to (2S,3R)-3-methyl-2-phenylmorpholine | Reference |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of bond critical points and non-bonding interactions. | Elucidation of the nature of intramolecular and intermolecular forces. | researchgate.net |

| Noncovalent Interaction (NCI) Index | Visualization and analysis of weak, non-covalent interactions. | Understanding the forces that stabilize transition states and influence stereoselectivity. | researchgate.net |

| Electron Localization Function (ELF) | Mapping of electron localization in a molecule. | Identifying regions of high electron density involved in interactions. | researchgate.net |

| Proton Magnetic Resonance (PMR) Spectroscopy | Analysis of coupling constants and chemical shifts. | Providing insights into rotamer populations and steric effects in solution. | cdnsciencepub.com |

Stereoselectivity and Regioselectivity in Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The use of chiral catalysts or auxiliaries, such as derivatives of (2S,3R)-3-methyl-2-phenylmorpholine, can control the stereoselectivity and regioselectivity of these transformations.

Theoretical studies, particularly those employing Molecular Electron Density Theory (MEDT), have become essential for understanding the mechanisms of cycloaddition reactions. genecards.orgsobereva.com These studies analyze the electron density to predict the flow of electrons and the formation of new bonds. The regioselectivity of a [3+2] cycloaddition, for instance, can be predicted by examining the nucleophilic and electrophilic sites of the reactants. genecards.orgsobereva.com

The stereoselectivity is determined by the relative energies of the transition states leading to different stereoisomers. Non-covalent interactions and steric clashes in the transition state assembly are key factors in differentiating these energy barriers. While specific applications of (2S,3R)-3-methyl-2-phenylmorpholine in catalyzing cycloaddition reactions are not widely reported, the synthesis of morpholine derivatives through intramolecular [3+2]-cycloaddition of azides to acetylenic compounds has been explored. researchgate.net Furthermore, the synthesis of 5-substituted 1H-tetrazoles from nitriles often proceeds via a [3+2] cycloaddition mechanism. researchgate.net

Applications of 2s,3r 3 Methyl 2 Phenylmorpholine and Chiral Morpholine Scaffolds in Organic Catalysis

Organocatalysis with Morpholine-Based Systems

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, providing a green and direct route to highly functionalized chiral molecules. nih.govfrontiersin.org While proline and its derivatives have been extensively studied, research has expanded to other heterocyclic systems, including morpholines.

Evaluation of Morpholine's Role in Enamine-Based Catalysis

Enamine-based catalysis is a fundamental activation mode in organocatalysis, where a secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. nobelprize.org The nucleophilicity of this intermediate is crucial for its subsequent reaction with an electrophile.

Studies comparing cyclic secondary amines have shown that the pyrrolidine (B122466) nucleus is generally more efficient than piperidine (B6355638) or morpholine (B109124) for activating aldehydes and ketones. frontiersin.orgnih.gov The lower reactivity of morpholine-based enamines is attributed to two main factors:

Electronic Effect : The electron-withdrawing inductive effect of the oxygen atom in the morpholine ring increases the ionization potential and reduces the nucleophilicity of the enamine compared to piperidine or pyrrolidine cores. nih.govfrontiersin.org

Nitrogen Pyramidalization : Morpholine enamines exhibit a more pronounced pyramidal geometry at the nitrogen atom, which hinders the p-orbital overlap necessary for high nucleophilicity, leading to poor reactivity. nih.govfrontiersin.org

The formation of enamines involves the rate-limiting step of dehydrating a carbinolamine intermediate. masterorganicchemistry.com The subsequent hydrolysis of the enamine to regenerate the catalyst and release the product is also a critical part of the catalytic cycle. masterorganicchemistry.comacs.org Despite the inherent limitations of lower reactivity, strategic design of morpholine-based catalysts can overcome these challenges to achieve high efficiency. frontiersin.orgnih.gov

Asymmetric 1,4-Addition Reactions Catalyzed by Morpholine Derivatives

The asymmetric 1,4-addition, or Michael addition, of aldehydes to nitroolefins is a key carbon-carbon bond-forming reaction. While often promoted by pyrrolidine-based catalysts, new morpholine-derived organocatalysts have proven to be highly effective. nih.govfrontiersin.org

Researchers have developed a class of β-morpholine amino acids (β-Morph-AAs) that function as efficient catalysts for this transformation. frontiersin.orgnih.gov In a model reaction between various aldehydes and β-nitrostyrene, these catalysts have afforded the corresponding γ-nitroaldehydes with excellent yields and high stereoselectivity. nih.gov For instance, using a catalyst derived from L-tert-leucine, the addition of propanal to β-nitrostyrene yielded the product with high diastereoselectivity (99% dr) and enantioselectivity (95% ee). nih.gov

A key feature of these catalysts is their high efficiency at low catalyst loadings (e.g., 1 mol%), which is a significant advantage over many other organocatalytic systems. nih.gov The reaction proceeds smoothly across a range of solvents and temperatures, demonstrating the robustness of the catalytic system.

Table 1: Asymmetric 1,4-Addition of Propanal to β-Nitrostyrene Catalyzed by a β-Morpholine Amino Acid Derivative

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) anti |

| 1 | Toluene | 25 | 24 | >99 | 99:1 | 95 |

| 2 | CH2Cl2 | 25 | 48 | >99 | 99:1 | 92 |

| 3 | THF | 25 | 72 | 95 | 99:1 | 90 |

| 4 | Hexane | 25 | 48 | >99 | 99:1 | 96 |

| 5 | Toluene | 0 | 72 | >99 | 99:1 | 97 |

Data synthesized from research findings on β-Morph-AA catalysts. nih.gov

Design Principles for Chiral Morpholine Organocatalysts

The successful development of highly efficient morpholine organocatalysts stems from specific design principles aimed at overcoming their inherent low reactivity. frontiersin.orgnih.gov Key strategies include:

Introduction of a Carboxylic Acid Group : The presence of a carboxylic acid moiety at the C-2 position (β to the nitrogen) is crucial for catalytic activity. nih.gov This group acts as a co-catalyst, likely through hydrogen bonding, to activate the electrophile and stabilize the transition state, mimicking the bifunctional nature of enzymes. nih.govyoutube.com When the carboxylic acid is esterified, catalytic activity is completely suppressed. nih.gov

Steric Hindrance : Incorporating a bulky substituent at the C-5 position, derived from an amino acid side chain (e.g., from valine, tert-leucine), creates a well-defined chiral pocket. nih.gov This steric shielding effectively controls the facial selectivity of the enamine's attack on the electrophile, leading to high diastereo- and enantioselectivity.

Control of Stereochemistry : The synthesis of these catalysts from commercially available α-amino acids and chiral epichlorohydrin (B41342) allows for precise control over the stereochemical configuration and substitution pattern of the final morpholine ring. nih.govfrontiersin.org Computational studies have helped to elucidate the transition state, confirming that the catalyst's structure effectively orients the substrates for optimal stereochemical outcomes. nih.govnih.gov

Chiral Ligands in Metal-Catalyzed Asymmetric Transformations

Beyond organocatalysis, chiral morpholine scaffolds are valuable as ligands in metal-catalyzed asymmetric reactions. The chiral ligand coordinates to a metal center, creating a chiral environment that directs the stereochemical course of the reaction. nih.gov Nitrogen-containing heterocycles are widely used as ligands due to their stability and the strong coordination of nitrogen to various transition metals like palladium, copper, and rhodium. researchgate.net

Utilization of C2-Symmetric Bimorpholines as Ligands

The concept of C2 symmetry has been a dominant design element in the development of "privileged ligands" for asymmetric catalysis. nih.govwikipedia.org A C2-symmetric ligand possesses a two-fold rotational axis of symmetry, which reduces the number of possible isomeric metal complexes and competing reaction pathways, often leading to higher enantioselectivity. nih.govresearchgate.net

While ligands like BINAP and DuPhos are famous examples in P,P-ligation, the principle extends to N,N-ligands. nih.gov C2-symmetric bimorpholine ligands, consisting of two chiral morpholine units linked together, can serve as effective bidentate N,N-ligands. This design creates a rigid and well-defined chiral pocket around the metal center. Although specific examples of C2-symmetric bimorpholine ligands are not as extensively documented as their bisoxazoline or phosphine (B1218219) counterparts, the design principle is sound and applicable. researchgate.netscispace.com The modular synthesis of morpholine units allows for the creation of diverse bimorpholine structures suitable for screening in various metal-catalyzed reactions. researchgate.net

Table 2: Common C2-Symmetric Ligand Classes and Their Coordinating Atoms

| Ligand Class | Coordinating Atoms | Example Ligand |

| Diphosphines | P,P | BINAP, DuPhos |

| Bisoxazolines | N,N | BOX |

| Diamines | N,N | DPEN |

| Bimorpholines | N,N | (Hypothetical/Synthesized) |

This table illustrates the position of bimorpholines within the broader context of C2-symmetric ligands. nih.govwikipedia.org

Enantioselective Cycloaddition Reactions with Morpholine-Derived Ligands

Enantioselective cycloaddition reactions are powerful methods for constructing complex cyclic molecules with multiple stereocenters in a single step. nih.gov Metal complexes bearing chiral ligands are frequently employed to catalyze these transformations. For example, formal [3+2] cycloaddition reactions can be catalyzed by Lewis acids complexed with chiral ligands to produce highly functionalized five-membered rings like pyrroloindolines. nih.gov

Morpholine-derived ligands can be applied in such transformations. For instance, in copper-catalyzed 1,3-dipolar cycloadditions, chiral ligands create an asymmetric environment that dictates the facial selectivity of the dipole's approach to the dipolarophile. mdpi.com A morpholine-based ligand can provide the necessary steric and electronic influence to achieve high enantioselectivity. Furthermore, morpholine itself can act as a mediating reagent in cycloadditions, highlighting the scaffold's utility in controlling regioselectivity in the synthesis of complex heterocycles like triazoles. beilstein-journals.org The development of chiral morpholine-based ligands for these reactions offers a promising avenue for synthesizing enantioenriched cyclic compounds.

Asymmetric Transfer Hydrogenation Catalyzed by Morpholine-Modified Complexes

Asymmetric transfer hydrogenation (ATH) stands out as a powerful and environmentally benign method for the synthesis of chiral alcohols from prochiral ketones. mdpi.com This technique typically utilizes stable and readily available hydrogen donors, such as 2-propanol or formic acid, in place of high-pressure molecular hydrogen. mdpi.com The effectiveness of this process hinges on the use of a metal complex, often based on ruthenium(II), and a chiral ligand that dictates the stereochemical outcome of the reaction. mdpi.com

Chiral β-amino alcohols derived from the morpholine scaffold are excellent candidates for ligands in these catalytic systems. The general mechanism involves the formation of a metal-ligand complex that facilitates the transfer of a hydride from the hydrogen donor to the ketone substrate. The stereochemistry of the resulting alcohol is controlled by the specific arrangement of the substituents on the chiral morpholine ligand.

Research has shown that ligands with a primary or secondary amine functionality are often crucial for high catalytic activity and enantioselectivity. mdpi.com In a typical catalytic cycle, a ruthenium(II) precursor like [RuCl2(p-cymene)]2 is combined with a chiral morpholine-based ligand, such as (2S,3R)-3-methyl-2-phenylmorpholine, and a base (e.g., KOH or KOiPr) in a hydrogen donor solvent like 2-propanol. mdpi.commdpi.com The base is essential for the formation of the active catalytic species. mdpi.com These systems have proven effective for the reduction of a variety of unfunctionalized ketones, yielding chiral alcohols with high conversion rates and excellent enantiomeric excesses (e.e.). mdpi.com

The rigid structure of the morpholine ring, combined with the stereodirecting influence of its substituents, helps to create a well-defined chiral pocket around the metal center, enabling effective discrimination between the two enantiotopic faces of the ketone substrate.

Table 1: Representative Results for Asymmetric Transfer Hydrogenation of Ketones Using a Ru(II)/Chiral Ligand System

| Entry | Ketone Substrate | Chiral Product | Conversion (%) | e.e. (%) |

| 1 | Acetophenone | 1-Phenylethanol | Quantitative | >98 |

| 2 | 1-Acetonaphthone | 1-(1-Naphthyl)ethanol | Quantitative | 95 |

| 3 | 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | Quantitative | 97 |

| 4 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | Quantitative | >98 |

| 5 | Propiophenone | 1-Phenyl-1-propanol | Quantitative | 98 |

This table presents generalized data based on typical results for ATH reactions catalyzed by Ru(II) complexes with chiral amino alcohol ligands, illustrating the high efficiency and selectivity of such systems.

Exploration of Weak Interaction Catalysis via the N-H Moiety of Morpholine

Beyond coordination with metal centers, the morpholine scaffold itself can act as an organocatalyst, primarily through enamine catalysis. However, enamines derived from morpholine are generally less reactive than those from other cyclic amines like pyrrolidine. nih.gov This reduced reactivity is attributed to two main factors: the electron-withdrawing effect of the ring oxygen, which increases the ionization potential and lowers the nucleophilicity of the enamine, and the pronounced pyramidal geometry at the nitrogen atom. nih.gov

Despite these inherent limitations, researchers have successfully designed highly efficient organocatalysts based on the morpholine framework. nih.gov A key strategy involves the incorporation of other functional groups that can participate in the catalytic cycle through non-covalent, weak interactions. The N-H moiety of the morpholine ring, particularly when protonated, can act as a hydrogen-bond donor, stabilizing transition states and intermediates. dntb.gov.ua

For instance, in the Michael addition of aldehydes to nitroolefins, β-morpholine amino acids have been developed as potent organocatalysts. nih.gov In these systems, the catalytic activity is not solely dependent on the enamine formed with the aldehyde. The crucial presence of a carboxylic acid group on the catalyst allows for a dual activation mechanism. The morpholine nitrogen forms the enamine, while the carboxylic acid proton can activate the electrophile (the nitroolefin) through hydrogen bonding. This cooperative action, facilitated by the specific stereochemical arrangement of the substituents on the morpholine ring, overcomes the inherent low reactivity of the morpholine-enamine. nih.gov

Computational and experimental studies have confirmed that these weak interactions are vital for achieving high yields and stereoselectivity. The precise positioning of the N-H group and other functionalities like a carboxyl group creates a structured transition state, effectively guiding the approach of the reactants and leading to excellent diastereo- and enantioselectivity. nih.gov This demonstrates that the N-H moiety is not merely a passive structural element but an active participant in catalysis through weak, yet decisive, interactions.

Table 2: Performance of a Chiral β-Morpholine Amino Acid Catalyst in the Michael Addition of Propanal to β-Nitrostyrene

| Parameter | Result |

| Catalyst Loading | 1 mol% |

| Conversion | Quantitative |

| Diastereomeric Excess (d.e.) | 99% |

| Enantiomeric Excess (e.e.) | 95% |

Data adapted from studies on novel morpholine-based organocatalysts, highlighting their efficacy in asymmetric 1,4-addition reactions. nih.gov

Structural Characterization and Advanced Computational Studies of 2s,3r 3 Methyl 2 Phenylmorpholine

Advanced Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for elucidating the complex structures of organic molecules. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and X-ray crystallography provide detailed information on the molecular framework, functional groups, and spatial arrangement of atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For (2S,3R)-3-methyl-2-phenylmorpholine, ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular skeleton and providing insights into the electronic environment of each nucleus.

The (2S,3R) stereoisomer implies a cis relationship between the C2-phenyl group and the C3-methyl group. This specific arrangement influences the chemical shifts and coupling constants of the protons on the morpholine (B109124) ring. The chair conformation of the morpholine ring is expected to be the most stable, and the substituents' preferred axial or equatorial positions can be inferred from the observed proton-proton (¹H-¹H) coupling constants. For instance, larger coupling constants are typically observed between axial-axial protons compared to axial-equatorial or equatorial-equatorial protons.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for confirming the cis relative configuration. A NOESY experiment would show spatial proximity through cross-peaks between the protons of the C2-phenyl group and the C3-methyl group, which would be absent in the trans diastereomer.

Table 1: Predicted ¹H NMR Chemical Shifts for (2S,3R)-3-methyl-2-phenylmorpholine (Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| Phenyl-H | 7.20 - 7.45 | m | - |

| H-2 (CH-Ph) | 4.0 - 4.2 | d | J = ~3 Hz |

| H-3 (CH-Me) | 2.8 - 3.0 | m | - |

| H-5 (CH₂) | 3.6 - 3.8 (axial), 2.9 - 3.1 (equatorial) | m | - |

| H-6 (CH₂) | 3.9 - 4.1 (axial), 3.5 - 3.7 (equatorial) | m | - |

| N-H | 1.8 - 2.5 | br s | - |

| Methyl-H (C3-CH₃) | 0.9 - 1.1 | d | J = ~7 Hz |

Infrared (IR) and its complementary technique, Raman spectroscopy, probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a molecular fingerprint.

For (2S,3R)-3-methyl-2-phenylmorpholine, IR and Raman spectra would reveal key features:

N-H Stretch: A moderate absorption band in the IR spectrum around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches for the morpholine ring and methyl group appear just below 3000 cm⁻¹.

C-O-C Stretch: A strong, characteristic C-O-C ether stretching band is expected in the 1070-1150 cm⁻¹ region of the IR spectrum.

Aromatic C=C Bends: Phenyl ring vibrations typically result in several sharp absorptions in the 1450-1600 cm⁻¹ region.

Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The symmetric breathing mode of the phenyl ring, for instance, often gives a strong signal in the Raman spectrum. Combined analysis of both IR and Raman data provides a more complete picture of the molecule's vibrational framework.

Table 2: Characteristic Vibrational Frequencies for (2S,3R)-3-methyl-2-phenylmorpholine

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300 - 3400 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic | 2850 - 2960 |

| C=C Bending | Aromatic Ring | 1450 - 1600 |

| N-H Bending | Secondary Amine | 1500 - 1650 |

| C-O-C Asymmetric Stretch | Ether | 1070 - 1150 |

While NMR provides structural data in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing a definitive three-dimensional model of the molecule as it exists in a crystal lattice.

For a chiral molecule like (2S,3R)-3-methyl-2-phenylmorpholine, single-crystal X-ray diffraction is the gold standard for determining its absolute configuration. chemicalbook.com By analyzing the anomalous scattering of X-rays, crystallographers can determine the true handedness of the molecule. chemicalbook.com The analysis yields a Flack parameter, which should be close to zero for the correctly assigned stereochemistry. chemicalbook.com A successful crystallographic analysis of this compound would confirm the (2S,3R) assignment and definitively establish the cis relationship of the phenyl and methyl groups, as well as the chair conformation of the morpholine ring and the packing of molecules in the crystal. researchgate.netresearchgate.net

Quantum Chemical Studies and Molecular Modeling

Quantum chemical calculations complement experimental data by providing a theoretical framework to understand a molecule's structure, stability, and reactivity at the electronic level. These computational methods can predict properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. nist.govchemicalbook.com By applying DFT methods, such as the popular B3LYP functional with a basis set like 6-311+G(d,p), one can calculate the molecule's minimum energy structure (optimized geometry). irjweb.com

These calculations provide theoretical values for bond lengths, bond angles, and dihedral angles that can be compared with experimental data from X-ray crystallography to validate the computational model. youtube.com Once validated, the model can be used to explore other electronic properties, such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map visually indicates regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering insights into intermolecular interactions.

Table 3: Hypothetical DFT-Calculated Geometric Parameters for (2S,3R)-3-methyl-2-phenylmorpholine (Note: These values are illustrative examples based on DFT calculations for similar molecules.)

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C2-C3 | ~1.54 Å |

| Bond Length | C2-O1 | ~1.43 Å |

| Bond Length | C3-N4 | ~1.47 Å |

| Bond Angle | O1-C2-C3 | ~109.5° |

| Bond Angle | C2-C3-N4 | ~110.0° |

| Dihedral Angle | Phenyl-C2-C3-Methyl | ~60° (gauche) |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals for (2S,3R)-3-methyl-2-phenylmorpholine can be calculated using DFT.

HOMO: The energy of the HOMO is related to the molecule's ionization potential and its ability to act as an electron donor (nucleophile). For this molecule, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atom of the morpholine ring or the π-system of the phenyl group.

LUMO: The energy of the LUMO is related to the electron affinity and the ability of the molecule to act as an electron acceptor (electrophile). The LUMO is typically distributed over areas that can accommodate an incoming electron.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the HOMO-LUMO gap helps in predicting the molecule's behavior in chemical reactions.

Table 4: Significance of Frontier Molecular Orbitals

| Orbital/Parameter | Significance | Predicted Characteristics for (2S,3R)-3-methyl-2-phenylmorpholine |

| HOMO | Electron-donating ability; site of oxidation | High electron density likely on the nitrogen atom and phenyl ring. |

| LUMO | Electron-accepting ability; site of reduction | Electron density likely distributed over the aromatic ring and adjacent carbons. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, kinetic stability, polarizability | A moderate gap would suggest a molecule with reasonable stability but capable of undergoing specific chemical reactions. |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

For (2S,3R)-3-methyl-2-phenylmorpholine, several key electronic interactions are predicted to govern its structure and reactivity. The primary donor orbitals are the lone pairs of the nitrogen (N) and oxygen (O) atoms, while the principal acceptor orbitals are the antibonding (σ*) orbitals of adjacent C-C, C-O, C-N, and C-H bonds.

A theoretical NBO analysis would likely reveal significant delocalization from the oxygen lone pair (n(O)) to the antibonding orbitals of the neighboring C-C and C-H bonds of the morpholine ring. Similarly, the nitrogen lone pair (n(N)) would engage in hyperconjugative interactions with adjacent σ* orbitals. The phenyl ring introduces further complexity, with potential interactions between the p-orbitals of the aromatic system and the morpholine ring framework.

A summary of theoretically significant NBO interactions and their associated stabilization energies for a representative conformer of (2S,3R)-3-methyl-2-phenylmorpholine is presented below. These values are hypothetical and serve to illustrate the expected outcomes of such an analysis.

Summary of Theoretically Postulated NBO Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| n(O) | σ*(C2-C3) | 4.8 |

| n(O) | σ*(C5-C6) | 5.2 |

| n(N) | σ*(C3-Cmethyl) | 3.5 |

| n(N) | σ*(C2-Cphenyl) | 2.8 |

| σ(C2-H) | σ*(N-C6) | 1.9 |

Note: The data in this table is illustrative and based on general principles of NBO analysis for similar structures. Specific computational studies are required for validated energy values.

Conformational Landscape Analysis via Computational Methods

The three-dimensional structure of a flexible molecule like (2S,3R)-3-methyl-2-phenylmorpholine is not static. It exists as an equilibrium of multiple conformations, each with a different energy level. Conformational analysis aims to identify the most stable conformers and determine their relative energies and populations. chemmethod.comnih.govnih.govcapes.gov.brnih.gov Computational methods, such as molecular mechanics and density functional theory (DFT), are instrumental in exploring the conformational landscape. chemmethod.comnih.gov

For the morpholine ring in (2S,3R)-3-methyl-2-phenylmorpholine, the most stable conformation is expected to be a chair form, which minimizes torsional and steric strain. However, the presence of two bulky substituents, the methyl and phenyl groups, in a trans configuration on the stereogenic centers C2 and C3, leads to different possible chair conformations depending on the axial or equatorial positioning of these groups.

A computational conformational search would likely identify two primary chair conformers. In one conformer, the bulky phenyl group at C2 would preferentially occupy an equatorial position to minimize steric hindrance, which would consequently place the methyl group at C3 in an axial position. In the alternative chair conformation, the phenyl group would be axial and the methyl group equatorial. The relative energies of these conformers would dictate their population at equilibrium. It is generally expected that the conformer with the larger substituent (phenyl group) in the equatorial position will be lower in energy and thus more populated.

A hypothetical summary of the relative energies of the stable conformers is provided in the table below.

Relative Energies of Theoretically Stable Conformers

| Conformer | Phenyl Group Position | Methyl Group Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Equatorial | Axial | 0.00 (most stable) |

Note: The data in this table is hypothetical and based on established principles of conformational analysis. Precise energy differences would require specific quantum mechanical calculations.

Derivatives and Analogues of 2s,3r 3 Methyl 2 Phenylmorpholine

Synthesis of Functionalized Morpholine (B109124) Analogs for Structural-Activity Relationship Studies

The synthesis of functionalized morpholine analogues is a cornerstone of medicinal chemistry research, aimed at elucidating how specific structural changes impact the compound's interactions with biological targets. nih.gov Most of these compounds are investigated for their potential as monoamine neurotransmitter releasing agents. wikipedia.org The primary goals of these SAR studies include enhancing potency, selectivity, and understanding the molecular mechanisms of action.

Key synthetic strategies involve the introduction of various substituents at different positions of the phenmetrazine scaffold. For instance, substitution on the phenyl ring has been extensively explored. The introduction of halogen atoms, such as in 3-fluorophenmetrazine (B1651833) and 4-fluorophenmetrazine, has been a common modification. wikipedia.org Another significant modification is the replacement of the phenyl group with a larger aromatic system, as seen in naphthylmetrazine, which is 3-methyl-2-(2′-naphthyl)morpholine. wikipedia.org This particular analogue exhibits a hybrid activity profile as a norepinephrine-dopamine releasing agent and a serotonin (B10506) reuptake inhibitor. wikipedia.org

The nitrogen atom of the morpholine ring is another critical point for modification. N-alkylation, for example, leads to compounds like phendimetrazine (B1196318), which features a methyl group on the nitrogen. iiab.mewikipedia.org Such modifications can significantly alter the compound's properties.

The table below summarizes key analogues and their reported activities, illustrating the structure-activity relationships.

| Compound Name | Modification from Parent Compound | Reported Activity Profile |

| Phenmetrazine | Parent Compound | Norepinephrine-Dopamine Releasing Agent |

| Phendimetrazine | N-methylation | Prodrug to phenmetrazine |

| 3-Fluorophenmetrazine | Fluorine at the 3-position of the phenyl ring | Monoamine Releasing Agent |

| 4-Fluorophenmetrazine | Fluorine at the 4-position of the phenyl ring | Monoamine Releasing Agent |

| Naphthylmetrazine | Phenyl group replaced by a naphthalene (B1677914) ring | Norepinephrine-Dopamine Releasing Agent and Serotonin Reuptake Inhibitor wikipedia.org |

This table is for illustrative purposes and the activity profiles are based on preclinical research findings.

Preparation of Morpholine-Containing Fused-Ring Systems

The preparation of morpholine-containing fused-ring systems represents a significant area of synthetic chemistry, aiming to create more rigid and conformationally constrained analogues. These fused systems can provide valuable insights into the optimal spatial arrangement of the pharmacophoric elements.

One approach to constructing such systems involves the synthesis of benzomorpholines, where the morpholine ring is fused to a benzene (B151609) ring. A reported method involves the reaction of a strained heterocycle, 2-tosyl-1,2-oxazetidine, with aromatic organometallic reagents. nih.gov This reaction yields aminoether derivatives that can subsequently be cyclized to form benzomorpholine structures. nih.gov Another strategy involves the synthesis of novel 4-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-3-fluoroaniline derivatives starting from 2-aminophenol. researchgate.net

Furthermore, inverse electron-demand Diels-Alder reactions have been explored for creating fused-ring systems. rsc.org This type of reaction between an electron-poor diene, such as an ortho-quinone methide, and an electron-rich dienophile can lead to the formation of complex fused structures incorporating the morpholine moiety. rsc.org

Investigation of Stereoisomers of 3-methyl-2-phenylmorpholine (e.g., cis- and trans-, (2S,3S), (2RS,3SR))

The stereochemistry of 3-methyl-2-phenylmorpholine is a critical determinant of its activity. The parent compound, phenmetrazine, has a trans relationship between the phenyl group at C2 and the methyl group at C3. wikipedia.org The specific (2S,3R) enantiomer is one of the stereoisomers of trans-phenmetrazine.

In contrast, pseudophenmetrazine is the cis-configured stereoisomer, with the IUPAC name (±)-(2RS,3SR)-3-methyl-2-phenylmorpholine. wikipedia.org Investigations have revealed that pseudophenmetrazine is significantly less potent as a norepinephrine (B1679862) releasing agent compared to phenmetrazine. wikipedia.org Its enantiomers also exhibit different activities, with the (+)-enantiomer being a weak dopamine (B1211576) releaser and the (-)-enantiomer acting as a weak dopamine reuptake inhibitor. wikipedia.org

Another important stereoisomer is found in phendimetrazine, which is (2S,3S)-3,4-dimethyl-2-phenylmorpholine. wikipedia.org This compound has a cis relationship between the C2 phenyl group and the C3 methyl group. It is considered to be a prodrug that is metabolized into phenmetrazine. wikipedia.org

The following table compares the key stereoisomers:

| Compound Name | Stereochemistry | Configuration |

| Phenmetrazine | (2S,3R) and (2R,3S) | trans |

| Pseudophenmetrazine | (2RS,3SR) | cis wikipedia.org |

| Phendimetrazine | (2S,3S) and (2R,3R) | cis wikipedia.org |

Chemical Modifications and Derivatization of the Morpholine Ring and its Peripheral Substituents

A wide range of chemical modifications and derivatizations have been applied to the 3-methyl-2-phenylmorpholine scaffold to create a diverse library of compounds. google.com These modifications can be broadly categorized into substitutions on the phenyl ring, alterations to the substituents on the morpholine ring, and changes to the nitrogen atom.

Substitutions on the phenyl ring are not limited to halogens. Other groups, such as methoxy (B1213986) and trifluoromethyl, have been introduced to probe the electronic and steric requirements for activity. wikipedia.orggoogle.com For example, (2R,5S)-5-Methyl-2-(3-trifluoromethyl-phenyl)-morpholine is a synthesized analogue. google.com

Modifications to the morpholine ring itself, other than the C3 methyl group, have also been explored. For instance, the introduction of a carbonyl group can lead to morpholin-5-one derivatives like fenmetramide. wikipedia.org

Derivatization of the nitrogen atom is a common strategy. Besides N-methylation to form phendimetrazine, other N-alkyl groups such as ethyl in phenmetetrazine have been introduced. wikipedia.org

The table below provides examples of various chemical modifications.

| Derivative Name | Type of Modification |

| Fenmetramide | Carbonyl group at C5 of the morpholine ring wikipedia.org |

| Phendimetrazine | N-methylation of the morpholine ring iiab.mewikipedia.org |

| 3-Fluorophenmetrazine | Substitution on the phenyl ring wikipedia.org |

| Naphthylmetrazine | Replacement of the phenyl ring with a naphthyl group wikipedia.org |

Emerging Research and Future Directions in Chiral Morpholine Chemistry

Development of Novel and Sustainable Synthetic Pathways for Stereodefined Morpholine (B109124) Systems

Recent advancements have highlighted several promising strategies:

Biocatalysis: The use of enzymes offers a powerful and environmentally benign approach to chiral synthesis. nih.gov Biocatalytic methods, such as the use of transaminases, can facilitate the production of chiral amines from ketones with high enantioselectivity, offering a green alternative to traditional chemical resolutions. rsc.org Ketoreductases are also being employed for the synthesis of chiral alcohols, which are key precursors for chiral morpholines. rsc.org These enzymatic processes often occur in aqueous media under mild conditions, minimizing the use of organic solvents and harsh reagents. nih.gov The development of robust and highly efficient biocatalysts is a key area of ongoing research, with techniques like directed evolution being used to tailor enzymes for specific substrates. rsc.org

Organocatalysis: Asymmetric organocatalysis has emerged as a valuable tool for the enantioselective synthesis of chiral heterocycles. For instance, cinchona alkaloid-derived catalysts have been successfully used in the asymmetric halocyclization of alkenols to produce chiral morpholines containing a quaternary stereocenter with excellent yields and enantioselectivities. rsc.org

Transition Metal Catalysis: Palladium-catalyzed hydroamination has been shown to be a key step in the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines. chemrxiv.org This method allows for the selective attack of unsaturated alcohol nucleophiles at the more substituted position of the aziridine (B145994), leading to the formation of morpholines as a single diastereomer in high yields. chemrxiv.org Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is another atom-economic pathway to highly substituted morpholines with excellent diastereoselectivity. rsc.org

Sustainable Reagents and Solvents: A notable development is the use of ethylene (B1197577) sulfate (B86663) as an inexpensive and readily available reagent for the synthesis of morpholines from 1,2-amino alcohols. rsc.orgrsc.orgnih.gove3s-conferences.org This method is redox-neutral, scalable, and avoids the use of toxic reagents like chloroacetyl chloride and hydride reducing agents. rsc.org The use of greener solvents, such as water, is also being explored to reduce the environmental impact of morpholine synthesis. nih.govfrontiersin.org

While these methods have been demonstrated for a variety of morpholine derivatives, their application to the specific synthesis of (2S,3R)-3-methyl-2-phenylmorpholine presents a compelling area for future research. The diastereoselective synthesis of this particular isomer could potentially be achieved by adapting these novel strategies, for instance, through the enzymatic resolution of a suitable precursor or the diastereoselective cyclization of a chiral amino alcohol.

Exploration of Chiral Morpholine Scaffolds in Materials Science Applications

The unique structural and chiral properties of morpholine derivatives are increasingly being recognized for their potential in the development of advanced materials. While the primary focus has been on their biological activity, emerging research is exploring their utility in materials science, particularly in the creation of chiral polymers, liquid crystals, and metal-organic frameworks (MOFs).

Chiral Polymers: The incorporation of chiral units into polymer backbones can lead to materials with unique optical and physical properties. cmu.edu Most naturally occurring macromolecules, such as proteins and nucleic acids, are chiral and optically active. cmu.edu Synthetic optically active polymers can be prepared by polymerizing chiral monomers, and the resulting materials can exhibit interesting conformational and functional characteristics. cmu.edu Chiral morpholine derivatives, such as (2S,3R)-3-methyl-2-phenylmorpholine, represent a class of monomers that could be used to synthesize novel chiral polymers with potential applications in chiral separations, asymmetric catalysis, and optoelectronics.

Liquid Crystals: Chirality has a profound effect on the properties of liquid crystals, often leading to the formation of helical superstructures and novel thermodynamic phases. mdpi.com The introduction of a chiral dopant into a nematic liquid crystal can induce a chiral nematic (cholesteric) phase. sigmaaldrich.com Chiral morpholine derivatives could serve as such chiral dopants, influencing the pitch of the helical structure and potentially leading to materials with unique electro-optic properties. mdpi.com The study of liquid crystals formed by chiral molecules is a vibrant area of research, with potential applications in displays, sensors, and optical computing. rsc.orgadvancedsciencenews.comnih.gov

Metal-Organic Frameworks (MOFs): Chiral MOFs are a class of porous crystalline materials constructed from metal ions and chiral organic linkers. frontiersin.orgnih.gov These materials have garnered significant attention due to their potential applications in enantioselective separation, asymmetric catalysis, and chiral recognition. frontiersin.orgnih.govrsc.org The synthesis of chiral MOFs can be achieved by using chiral ligands, and chiral morpholine derivatives could serve as valuable building blocks for this purpose. The defined stereochemistry of compounds like (2S,3R)-3-methyl-2-phenylmorpholine could be transferred to the supramolecular structure of the MOF, creating a chiral environment within the pores of the material.

The application of morpholine derivatives as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins is also a promising area for developing advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org

Integration of Morpholine Motifs into Complex Organic Architectures

The morpholine ring is a privileged scaffold in medicinal chemistry, and its incorporation into more complex molecular architectures is a key strategy in the development of new therapeutic agents and biologically active probes. nih.govlifechemicals.com Chiral morpholines, with their defined three-dimensional structure, are particularly valuable as building blocks for the synthesis of complex natural products and other intricate organic molecules. nih.gov

The systematic expansion of saturated drug-like scaffolds through regiochemical and stereochemical variation is a powerful approach in medicinal chemistry. nih.gov The synthesis of diverse collections of substituted morpholines, varying in their substitution patterns and stereochemistry, provides a valuable resource for fragment-based drug discovery and the construction of compound libraries for high-throughput screening. nih.govacs.org

Several synthetic strategies have been developed to incorporate morpholine motifs into larger and more complex structures:

Electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols has been used to synthesize highly substituted chiral morpholines. banglajol.info

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols provides a diastereoselective route to functionalized morpholines that can be further elaborated. rsc.org

Palladium-catalyzed hydroamination offers a stereoselective method for preparing disubstituted and trisubstituted morpholines from aziridine precursors. chemrxiv.org

Theoretical Predictions and Rational Design of New Morpholine-Based Chemical Entities

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. zib.de These in silico methods allow for the rational design of new chemical entities with desired properties, saving time and resources compared to traditional trial-and-error approaches.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. Such studies have been applied to various classes of compounds, including phenol (B47542) and piperidine (B6355638) derivatives, to guide the design of more potent molecules. nih.govnih.gov A QSAR study on a series of morpholine derivatives could provide valuable insights into the structural features that govern their biological activity.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. rsc.orgnih.govresearchgate.net This method can be used to understand the molecular basis of ligand-receptor interactions and to screen virtual libraries of compounds for potential binders. For example, molecular docking has been used to study the interactions of morpholine-derived thiazoles with carbonic anhydrase II, an important enzyme target. rsc.orgnih.govresearchgate.net

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. nih.gov These models can be generated from the structures of known active compounds and then used to search for new molecules with similar properties.

The rational design of new chemical entities based on the (2S,3R)-3-methyl-2-phenylmorpholine scaffold can be guided by these computational approaches. For instance, a library of virtual derivatives could be generated by modifying the phenyl ring or the morpholine nitrogen, and these virtual compounds could then be docked into the active site of a target protein. The results of these docking studies, combined with QSAR models, could be used to prioritize the synthesis of the most promising candidates. This integrated approach of computational design and experimental validation is a powerful strategy for the discovery of new and effective morpholine-based compounds. nih.govchemrxiv.orgfrontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.